Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate

Overview

Description

Synthesis Analysis

The synthesis of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate and its derivatives has been explored through various chemical pathways. Notably, the synthesis of sodium 9,10-dibromo- and 9,10-diphenylanthracene-2-sulfonate derivatives highlights the versatility and reactivity of the anthracene sulfonate framework in aqueous solutions, demonstrating its utility in chemiexcitation studies (Catalani, L., Wilson, T., & Bechara, E., 1987).

Molecular Structure Analysis

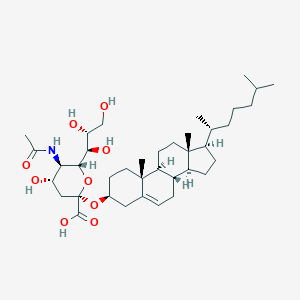

The molecular structure of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate has been elucidated using single-crystal X-ray diffraction techniques. The detailed structural analysis revealed that crystals of this compound are monoclinic, with precise measurements providing insights into the effects of sulfonate substitution on the molecular configuration and properties (Gamag, E., Peake, Bm, & Simpson, J., 1993).

Chemical Reactions and Properties

Investigations into the chemical reactions and properties of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate reveal its significant reactivity and interaction with various chemical agents. For instance, studies on the hydroxylation of sodium 9,10-dihydro-9,10-dioxoanthracene-α-sulphonates have provided valuable information on the reaction mechanisms and the formation of hydroxylated products, highlighting the compound's chemical versatility (Morley, J. O., 1973).

Physical Properties Analysis

The physical properties of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, such as its solubility, crystallinity, and thermal stability, are crucial for its application in various domains. Studies focusing on the crystal structure determination of some sodium anthraquinone sulfonate derivatives have shed light on the compound's physical characteristics and their implications for its practical applications (Gamag, E., Peake, Bm, & Simpson, J., 1993).

Chemical Properties Analysis

The electrochemical and photochemical behaviors of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate and its derivatives have been extensively studied. These studies provide insights into the compound's reactivity, its interactions with light and electric potential, and its utility in electrogenerated chemiluminescence, highlighting its potential in analytical chemistry and bioanalysis (Richards, T. C., & Bard, A., 1995).

Scientific Research Applications

Mechanism of Hydroxylation Reactions : This compound is used for studying the general mechanism of hydroxylation reactions (Morley, 1973).

Reactivity and Ring Formation in Chemical Research : Its reactivity towards nucleophilic reagents and potential for ring formation is of interest in chemical research (Adam & Winkler, 1983).

Synthesis of Sulfoximides : It is used in the synthesis of S,S-dialkyl-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)sulfoximides and specificities of their base-catalyzed intramolecular heterocyclizations into naphtho[1,2,3-cd]-indol-6(2H)-ones (Kargina et al., 2013).

Chemiexcitation Studies : It is utilized in aqueous solution studies of tetramethyldioxetane thermolysis and for chemiexcitation studies (Catalani et al., 1987).

Electrochemical Detection in DNA Research : The compound is employed in electrochemical detection of compounds intercalating within DNA (Pandey & Weetall, 1994).

P2X2 Receptor Research : It acts as a potent and selective P2X2 receptor antagonist and positive modulator of ATP effects (Baqi et al., 2011).

Applications in Electrochemical and Photochemical Research : Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate and its derivatives have potential applications in this field (Gamag et al., 1993).

Electrogenerated Chemiluminescence Analysis of Biomolecules : It is useful in designing new labels for this type of analysis, including immunoassays and DNA probes (Richards & Bard, 1995).

Increasing Conductivity in Polypyrrole : The compound can increase the conductivity of polypyrrole by affecting the chain length of the polymer (Huang et al., 2008).

Use in Synthesized Hydrazones : It can be used in the synthesized 9,10-dioxo-9,10-dihydroanthracene hydrazones containing amidoxime (Stasevych et al., 2019).

Organic Cathode in Na-ion Batteries : Sodium 9,10-anthraquinone-2,6-disulfonate is a highly stable organic cathode in these batteries (Tang et al., 2019).

Binding and Intercalation into DNA : It binds to double helical DNA with high affinity and intercalates into DNA bases (Li et al., 1998).

Mediator in Electrochemical Reduction of Dyestuffs : Anthraquinones, including this compound, act as mediators for indirect electrochemical reduction of dispersed organic dyestuffs (Bechtold et al., 1999).

Fluorescent Materials for Chemiluminescence : It can be used in synthesizing fluorescent materials for color control of peroxyoxalate chemiluminescence (Hanhela & Paul, 1981).

Photochemical Reduction Studies : Its photochemical reduction is influenced by the presence of cationic surfactants (Kano et al., 1975).

P2Y4 Receptor Studies : Compounds derived from this chemical are useful for studying the P2Y4 receptor, widely expressed in the body and activated by uridine-5'-triphosphate (UTP) (Rafehi et al., 2017).

Treatment of Industrial Effluents : It is involved in the treatment of colored and real industrial effluents through electrocoagulation using solar energy (Pirkarami et al., 2013).

Fluorescent Chemosensor for Aluminium Ions : It acts as a highly selective and sensitive fluorescent chemosensor for the detection of aluminum ions (Na et al., 2014).

Synthesis and Spectroscopy Studies : The oxidation of specific derivatives changes selectivity in synthesis and spectroscopy, as studied in related compounds (Mariappan et al., 2019).

P2Y Receptor Antagonist : It serves as a potent and selective antagonist for "P2Y1-like" nucleotide-activated membrane receptors (Baqi & Müller, 2012).

Safety And Hazards

properties

IUPAC Name |

sodium;9,10-dioxoanthracene-2-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O5S.Na.H2O/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;;/h1-7H,(H,17,18,19);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHILLYASAGTPOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate | |

CAS RN |

153277-35-1 | |

| Record name | Anthraquinone-2-sulfonic acid, sodium salt monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

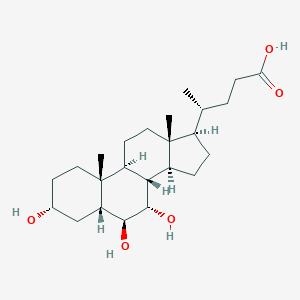

![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)

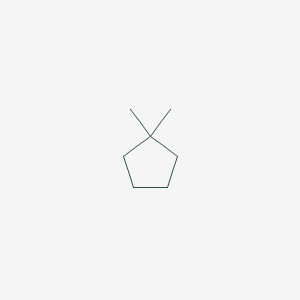

![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)

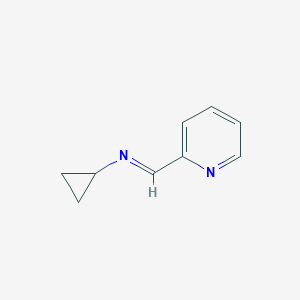

![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)

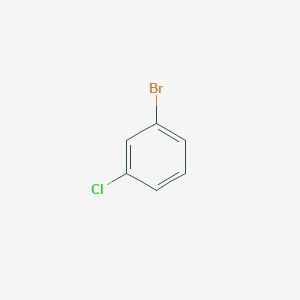

![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)